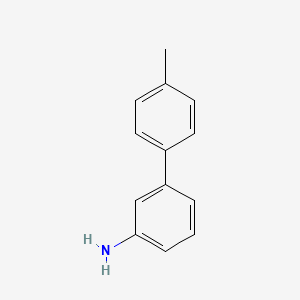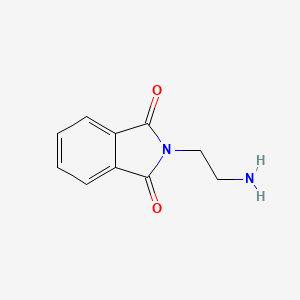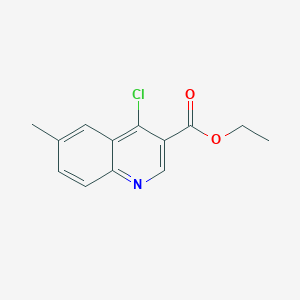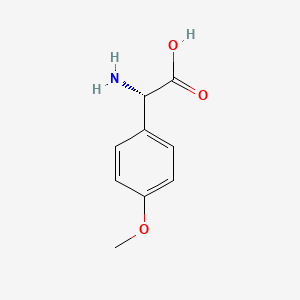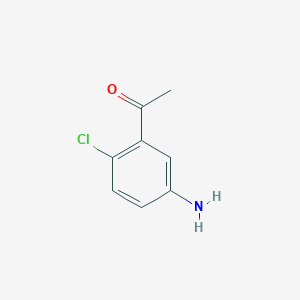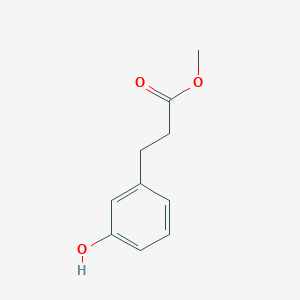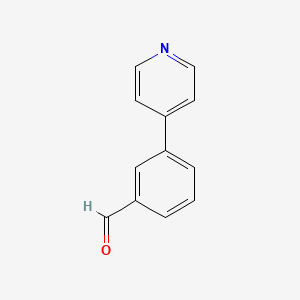
3-(吡啶-4-基)苯甲醛
描述
3-(Pyridin-4-yl)benzaldehyde is a chemical compound with the CAS Number: 208190-04-9. It has a molecular weight of 183.21 and its IUPAC name is 3-(4-pyridinyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-4-yl)benzaldehyde is represented by the linear formula C12H9NO . The InChI code for this compound is 1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H .科学研究应用
1. 脱碳硅化机理研究
Effenberger、Krebs 和 Willrett (1992) 的研究提出了 2-(三甲基甲硅烷基)吡啶与苯甲醛碳脱硅化的“叶立德机理”。本研究提供了对涉及 3-(吡啶-4-基)苯甲醛等化合物的反应机理的见解 (Effenberger, Krebs, & Willrett, 1992)。
2. 与氨基苯甲酸的缩合反应
Arsene、Coropceanu 和 Purcel 在 2022 年的一项研究中调查了 4-吡啶甲醛与邻、间和对氨基苯甲酸的缩合反应。本研究有助于理解 3-(吡啶-4-基)苯甲醛等化合物的分子性质和反应 (Arsene, Coropceanu, & Purcel, 2022)。
3. 光学性质和分子结构
Percino 及其同事 (2014) 研究了由苯乙腈和 4-(吡啶-2-基)苯甲醛缩合衍生的多晶型物的分子结构和光学性质。本研究对于理解相关化合物的结构和光学特性具有重要意义 (Percino 等,2014)。
4. 基于咔唑的分子光物理性质
2021 年,Altinolcek 等人合成了基于咔唑的分子,包括 4-(9'-己基咔唑-3'-基)苯甲醛,并研究了它们的光物理性质和分子内电荷转移特性。本研究突出了苯甲醛衍生物在电子和光学器件中的潜在应用 (Altinolcek 等,2021)。
5. 锌配合物的发光
Gusev 及其同事 (2011) 的一项研究涉及使用 3-(吡啶-2-基)-5-(2-氨基苯基)-1H-1,2,4-三唑和苯甲醛衍生物合成新的锌配合物,表现出强烈的蓝绿色发光。这与发光材料的探索有关 (Gusev 等,2011)。
安全和危害
The safety information for 3-(Pyridin-4-yl)benzaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
属性
IUPAC Name |
3-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUAAJNQXEBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383783 | |
| Record name | 3-(pyridin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)benzaldehyde | |
CAS RN |
208190-04-9 | |
| Record name | 3-(pyridin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


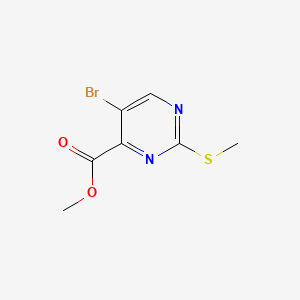
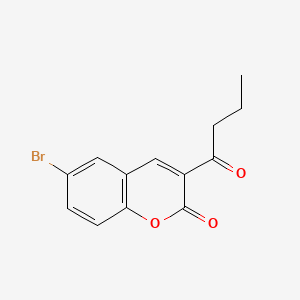
![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)
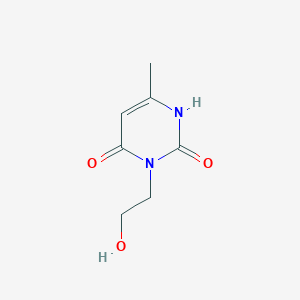
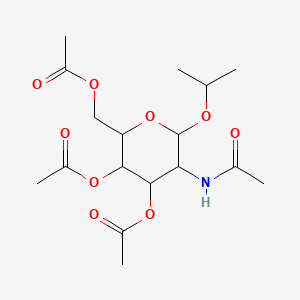
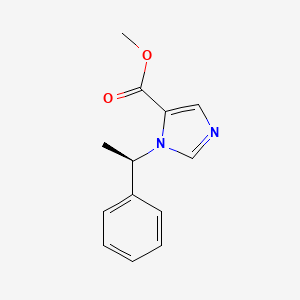

![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)
